molecular formula C20H25NO2 B1494569 NITD-916

NITD-916

Cat. No.: B1494569
M. Wt: 311.4 g/mol
InChI Key: WKDRRKVUJLNFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NITD-916 is a compound known for its significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NITD-916 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

NITD-916 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Antimicrobial Efficacy Against Mycobacterium Tuberculosis

NITD-916 has shown remarkable in vitro and in vivo efficacy against Mtb. The compound exhibits a low minimum inhibitory concentration (MIC), indicating its potency:

Strain MIC (μM) Reference
Mtb H37Rv0.33
MDR Strains0.04 - 0.16

Efficacy Against Mycobacterium fortuitum

Recent studies have highlighted the effectiveness of this compound against Mycobacterium fortuitum, a rapidly growing mycobacterial species that poses treatment challenges due to antibiotic resistance:

  • In Vitro Studies : this compound demonstrated low MIC values against clinical strains of M. fortuitum, showcasing its potential as a therapeutic agent .
  • In Vivo Studies : In zebrafish models, this compound significantly reduced bacterial loads and protected larvae from infection, indicating its effectiveness in living organisms .

Resistance Mechanisms

Understanding the resistance mechanisms against this compound is crucial for its development as a therapeutic agent. Studies have identified specific mutations in the InhA gene that confer resistance:

Mutation Effect on Resistance Reference
G96SHigh resistance
D148GResistance observed

These findings emphasize the importance of monitoring genetic variations in target pathogens to ensure effective treatment outcomes.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

  • Solubility : Low aqueous solubility but high permeability.
  • Metabolic Clearance : Moderate clearance rates in mouse and human hepatic microsomes .

These characteristics suggest that this compound could be developed for oral administration, enhancing patient compliance.

Future Directions and Clinical Implications

The promising results from preclinical studies indicate that this compound could play a critical role in treating drug-resistant TB and infections caused by rapidly growing mycobacteria. Future research should focus on:

  • Conducting clinical trials to assess safety and efficacy in humans.
  • Exploring combination therapies with existing antibiotics to enhance treatment outcomes.
  • Investigating potential use against other mycobacterial species.

Mechanism of Action

The compound exerts its effects primarily by binding to the enoyl-substrate binding pocket of Mycobacterial enoyl reductase in an NADH-dependent manner . This binding inhibits the enzyme’s activity, thereby blocking the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of this pathway ultimately leads to the lysis of the bacterial cell .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23)

InChI Key

WKDRRKVUJLNFSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C

Synonyms

6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.